2-Heptadecyl-2-imidazoline
Overview
Description
2-Heptadecyl-2-imidazoline is a cationic surfactant belonging to the class of imidazoline compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. Imidazoline surfactants are widely used in various industrial applications due to their excellent detergency, foaming properties, and corrosion inhibition .
Mechanism of Action
Target of Action
2-Heptadecyl-2-imidazoline, also known as Glyodin , is a type of imidazole fungicide . It was primarily used to protect foliage from general fungal attack
Mode of Action
The mode of action of this compound is described as a protective action . This suggests that it likely forms a barrier on the surface of the plant, preventing fungal spores from germinating and infecting the plant tissues.
Biochemical Pathways
One source suggests that the fungicide may interfere with histidine or purine synthesis
Result of Action
The result of the action of this compound is the prevention of fungal infections on the plants it is applied to . By providing a protective barrier and potentially interfering with fungal metabolism , it helps to keep plants healthy and free from disease.
Biochemical Analysis
Cellular Effects
It has been found that fatty imidazolines, a class of compounds to which 2-Heptadecyl-2-imidazoline belongs, exhibit excellent to moderate anti-bacterial activity . They also show excellent cytotoxicity against different cancer cell lines .
Molecular Mechanism
It is known that imidazoline compounds can have inhibitory effects on microsomal oxidations .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptadecyl-2-imidazoline can be synthesized through the reaction of fatty acids with polyamines under vacuum. The general method involves the dehydration of fatty acids such as stearic acid, palmitic acid, or lauric acid with polyamines like diethylenetriamine . The reaction is typically carried out under vacuum at elevated temperatures to facilitate the cyclization process, resulting in the formation of imidazoline derivatives.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using microwave irradiation. This method significantly reduces the reaction time and increases the yield compared to conventional thermal condensation methods . The use of calcium oxide as a support and dimethyl sulfate as a quaternizing agent further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Heptadecyl-2-imidazoline undergoes various chemical reactions, including:
Quaternization: Reaction with alkyl halides to form quaternary ammonium salts.
Carboxymethylation: Reaction with halogen-containing carboxylic acid salts at specific pH levels.
Common Reagents and Conditions
Quaternization: Dimethyl sulfate in the presence of isopropanol as a solvent.
Carboxymethylation: Halogen-containing carboxylic acid salts at pH 7.5-9.
Major Products Formed
Quaternary Ammonium Salts: Formed through quaternization, these salts are used as surfactants and fabric softeners.
Carboxymethylated Derivatives: These derivatives are used as low-viscosity surfactants with stability during storage.
Scientific Research Applications
2-Heptadecyl-2-imidazoline has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2-Stearyl-2-imidazoline
- 2-Lauryl-2-imidazoline
- 2-Pentadecyl-2-imidazoline
- 2-Octadecyl-2-imidazoline
Uniqueness
2-Heptadecyl-2-imidazoline is unique due to its specific hydrocarbon tail length, which imparts distinct properties such as enhanced detergency and corrosion inhibition . Compared to other imidazoline derivatives, it offers better performance in applications requiring high stability and low viscosity .
Properties
IUPAC Name |
2-heptadecyl-4,5-dihydro-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h2-19H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCVGSSQICKMAIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC1=NCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043769 | |
Record name | 2-Heptadecyl-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105-28-2 | |
Record name | 2-Heptadecylimidazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyodin base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyoxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Imidazole, 2-heptadecyl-4,5-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Heptadecyl-2-imidazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dihydro-2-heptadecyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.985 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYODIN BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ428Y1537 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 2-Heptadecyl-2-imidazoline as a fungicide?
A1: While the exact mechanism is not fully elucidated in the provided research, studies suggest that this compound might interfere with purine synthesis in fungi. This hypothesis stems from the observation that the fungicide's toxicity to Sclerotinia fructicola was significantly reduced by guanine and xanthine, both components of purines. [] Further research is needed to confirm this mechanism and identify the specific target(s) of this compound.
Q2: How effective is this compound as a fungicide compared to other compounds?
A2: Field trials indicated that this compound (under the commercial name Glyodin) was effective in controlling apple scab (Venturia inaequalis) but showed less effectiveness than Dodine (n-dodecylguanidine acetate) at standard concentrations. [] Interestingly, in one trial, this compound acetate formulation proved superior to the non-acetate form. []
Q3: Beyond fungicidal activity, what other applications does this compound have?
A3: this compound serves as a precursor to valuable surface-active compounds. When quaternized with dimethyl sulfate, it finds applications in various industrial and household products, including lubricants, detergents, shampoos, softeners, and cosmetics. []
Q4: How is 1-(Stearamidoethyl)-2-heptadecyl-2-imidazoline synthesized, and what was clarified about its reaction pathway?
A4: The synthesis involves reacting diethylene triamine and stearic acid. While earlier studies, relying solely on titrimetric analysis, proposed 1,2-diamide as the main intermediate, more recent research utilizing IR, 1H NMR, and UV-Vis spectroscopy confirmed 1,3-diamide bis(stearamidoethyl)amine as the primary intermediate. This clarification highlights the importance of employing multiple analytical techniques for accurate pathway determination. []
Q5: What is the environmental fate of cerium from fission products and its interaction with microorganisms?
A5: Research indicates that microorganisms, including bacteria, yeasts, and molds, can take up and accumulate cerium. [] This uptake is particularly significant in fungal spores. [] Understanding the interaction between microorganisms and cerium is crucial for managing radioactive waste and mitigating potential environmental hazards. [] While this compound is mentioned as a fungicide in one study within the context of cerium uptake, no direct relationship to this compound is established in the provided abstracts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.